molecular formula C21H20N2O5 B2894431 METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1358223-62-7

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2894431
CAS No.: 1358223-62-7
M. Wt: 380.4
InChI Key: VVIKJNGLYIDXKR-UHFFFAOYSA-N
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Description

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and carboxylate groups. The final step involves the coupling of the p-tolylamino group through an ether linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities .

Scientific Research Applications

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is unique due to its specific functional groups and structural features. The presence of the methoxy and p-tolylamino groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13-4-6-14(7-5-13)22-20(24)12-28-19-11-18(21(25)27-3)23-17-9-8-15(26-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKJNGLYIDXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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